Glycerone sulfate
Description
Structure
3D Structure
Properties
CAS No. |
17302-80-6 |
|---|---|
Molecular Formula |
C3H6O6S |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
(3-hydroxy-2-oxopropyl) hydrogen sulfate |
InChI |
InChI=1S/C3H6O6S/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H,6,7,8) |
InChI Key |
ZHFQGMZFDJMJMH-UHFFFAOYSA-N |
SMILES |
C(C(=O)COS(=O)(=O)O)O |
Canonical SMILES |
C(C(=O)COS(=O)(=O)O)O |
Origin of Product |
United States |
Chemical Identity and Properties
The chemical identity and properties associated with "Glycerone sulfate" are best understood by examining related compounds.
Dihydroxyacetone (Glycerone): This compound has the chemical formula C₃H₆O₃ and a molecular weight of 90.08 g/mol echemi.comnih.govchemicalbull.com. It exists as a white crystalline powder, is hygroscopic, and readily soluble in water, ethanol, and ether echemi.comwikipedia.orgnih.gov. In aqueous solutions, it can exist as a dimer that slowly converts to a monomer wikipedia.orgnih.gov. Dihydroxyacetone is a ketotriose and the simplest ketose, lacking a chiral center wikipedia.orgnih.gov.
Glycerol (B35011) Sulfate (B86663): Compounds such as glycerol sulfate (C₃H₈O₆S) have a molecular weight of approximately 172.16 g/mol nih.gov. The IUPAC name for one such compound is 2,3-dihydroxypropyl hydrogen sulfate nih.gov. Glycerol sulfates can be prepared by reacting glycerol ethers with sulfuric acid or sulfur trioxide google.com. These compounds have been explored for use as auxiliaries in the textile and leather industries and in detergent formulations google.comgoogle.com.
Dihydroxyacetone Sulfate: While specific data for "this compound" is scarce, dihydroxyacetone phosphate (B84403) (DHAP) is a known metabolite involved in glycolysis bionity.comumaryland.edu. The term "dihydroxyacetone sulfate" would imply a sulfate ester of dihydroxyacetone. PubChem lists a chemical substance "this compound" with the molecular formula C₃H₆O₆S and a molecular weight of 170.140, with synonyms including "dihydroxyacetone sulfate" jst.go.jp. The IUPAC name provided is "2,3-dihydroxypropyl hydrogen sulfate" nih.gov, which points to a sulfate ester of glycerol, rather than directly dihydroxyacetone. However, the formula C₃H₆O₆S suggests a more complex structure, possibly a sulfate ester of a dihydroxyacetone derivative or a related compound.
Enzymatic Pathways and Metabolism of Glycerone Sulfate
Hypothetical Biosynthetic Routes to Glycerone Sulfate (B86663)
The synthesis of glycerone sulfate likely involves the enzymatic transfer of a sulfate group to dihydroxyacetone. This process typically requires a sulfotransferase enzyme and a sulfate donor.
Putative this compound Synthetases: Identification and Characterization
Specific enzymes directly identified as "this compound synthetases" are not widely reported in the literature. However, the general class of enzymes responsible for transferring sulfate groups to hydroxyl moieties are sulfotransferases (SULTs) mdpi.comnih.govcreative-enzymes.comwikipedia.org. These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor psu.edulongdom.org. It is plausible that a specific sulfotransferase, potentially one with broad substrate specificity for polyols or simple carbohydrates, could catalyze the sulfation of dihydroxyacetone. Research into glycosaminoglycan (GAG) biosynthesis has identified various sulfotransferases involved in modifying sugar residues within GAG chains wikipedia.orgfrontiersin.orgnih.gov. While these enzymes primarily act on pre-formed GAG polymers, the existence of enzymes that sulfate simpler sugar precursors cannot be entirely ruled out.
Regulation of this compound Anabolism at the Enzymatic Level
The regulation of this compound anabolism, if it occurs, would likely mirror general enzymatic regulation mechanisms. This could include:
Catabolism and Biotransformation of this compound
The breakdown of this compound primarily involves the removal of the sulfate group, a process catalyzed by sulfatases.
Enzymatic Desulfation Mechanisms: Sulfatase Identification and Functional Studies
The hydrolysis of sulfate esters is catalyzed by sulfatases (EC 3.1.6.-) creative-enzymes.comwikipedia.org. These enzymes are responsible for cleaving the sulfate group from various substrates, including steroids, carbohydrates, and proteins creative-enzymes.comwikipedia.org. While specific sulfatases directly targeting this compound have not been extensively characterized, general sulfatases that act on carbohydrate sulfate esters are known. For instance, enzymes involved in the degradation of sulfated glycosaminoglycans, such as iduronate-2-sulfatase (IDS) and N-acetylgalactosamine-4-sulfatase (arylsulfatase B), cleave sulfate groups from complex carbohydrate structures wikipedia.orgsigmaaldrich.comnih.gov. It is plausible that a sulfatase with broader specificity could desulfate this compound, yielding dihydroxyacetone and inorganic sulfate.
Chemical methods using silylating reagents have also been developed for the regioselective desulfation of carbohydrate sulfates, particularly at primary hydroxyl groups researchgate.nettandfonline.comjcggdb.jpnih.gov. While not enzymatic, these methods highlight the chemical lability of the sulfate ester bond in such compounds.
Further Metabolic Fates of Glycerone (Dihydroxyacetone) Derivatives from this compound Breakdown
Upon desulfation, this compound yields dihydroxyacetone (DHA). Dihydroxyacetone is a central intermediate in carbohydrate metabolism. It is interconverted with glyceraldehyde-3-phosphate in the glycolysis and gluconeogenesis pathways jcggdb.jpatted.jp. Dihydroxyacetone can be phosphorylated by dihydroxyacetone kinase to form dihydroxyacetone phosphate (B84403) (DHAP), a key entry point into glycolysis atted.jpuniprot.orgresearchgate.net. DHAP is also a precursor for glycerol-3-phosphate, which is essential for triglyceride synthesis and lipid metabolism atted.jpontosight.aiwikipedia.org. The specific role of DHAS in glycosaminoglycan biosynthesis psu.edu suggests that the resulting dihydroxyacetone or its derivatives might be channeled into pathways related to GAG precursor synthesis or energy metabolism, depending on the cellular context.
It is noteworthy that dihydroxyacetone sulfate has been identified as a substrate analogue for alpha-glycerol phosphate dehydrogenase (GPDH) nih.gov. GPDH typically catalyzes the reversible conversion of dihydroxyacetone phosphate to glycerol-3-phosphate. The interaction of DHAS with GPDH suggests a potential regulatory role or a specific enzymatic interaction, though it does not directly describe its synthesis or breakdown.
Role of Microbial Communities in this compound Degradation (e.g., in anaerobic environments)
The degradation of organic sulfur compounds, including sulfate esters, is a critical process in the sulfur cycle, particularly in environments where inorganic sulfate may be limited. While specific studies on the anaerobic degradation of this compound are scarce, related sulfate esters are known to be utilized by various microorganisms as sources of sulfur nih.govethz.ch. In anaerobic environments, such as sediments and waterlogged soils, sulfate-reducing bacteria (SRB) play a significant role in sulfur transformations mdpi.comfrontiersin.org. These bacteria can utilize various organic compounds as electron donors for sulfate reduction ird.frnih.govird.frnih.gov. Although direct evidence for this compound as a substrate for SRB is limited, it is plausible that certain SRB species, particularly those capable of hydrolyzing sulfate esters, could metabolize this compound. The hydrolysis of sulfate esters typically involves alkylsulfatases or arylsulfatases, which liberate inorganic sulfate and an organic moiety nih.govoup.comresearchgate.net. In anaerobic conditions, the released sulfate can then be used by SRB for dissimilatory sulfate reduction, a process crucial for organic matter mineralization frontiersin.org. Microorganisms involved in the degradation of organic sulfur compounds in anaerobic settings often possess specific sulfatase enzymes that cleave the sulfate ester bond nih.govresearchgate.net.
Interconnections with Core Metabolic Pathways
This compound's structure, as a sulfate ester of dihydroxyacetone (glycerone), suggests direct links to central carbon metabolism pathways, particularly those involving glycerol (B35011) and its derivatives.
Relationship to Glyceroneogenesis and Glycerol-3-Phosphate Metabolism
Glyceroneogenesis is a metabolic pathway that synthesizes glycerol-3-phosphate from non-carbohydrate precursors, playing a role in lipid metabolism and gluconeogenesis lumenlearning.comaklectures.comnih.govwikipedia.org. Dihydroxyacetone phosphate (DHAP), also referred to as glycerone phosphate, is a key intermediate in both glycolysis and glyceroneogenesis lumenlearning.comwikipedia.orgwikipedia.org. DHAP can be phosphorylated to glycerol-3-phosphate, a substrate for lipid synthesis and a component of the glycerol phosphate shuttle nih.govwikipedia.orgpnas.orgnih.gov. This compound, being a sulfate ester of dihydroxyacetone, could potentially be hydrolyzed to dihydroxyacetone and inorganic sulfate. Dihydroxyacetone itself can be phosphorylated to DHAP, thus entering the glyceroneogenesis and glycerol-3-phosphate metabolic pathways lumenlearning.comaklectures.comwikipedia.org. The enzyme glycerol-3-phosphate dehydrogenase (GPDH), which interconverts DHAP and glycerol-3-phosphate, has been noted to act on this compound, albeit with lower affinity genome.jpamericanchemicalsuppliers.com. This suggests a potential, albeit perhaps minor, role for this compound in providing substrates or influencing the flux through these pathways.
Potential Cross-Talk with Glycolysis and Gluconeogenesis
Glycolysis and gluconeogenesis are fundamental pathways for carbohydrate metabolism, responsible for glucose breakdown and synthesis, respectively lumenlearning.comlibretexts.orgsapientia.ro. Dihydroxyacetone phosphate (DHAP) is a central intermediate in both pathways, formed from the cleavage of fructose-1,6-bisphosphate during glycolysis and utilized in the reverse direction during gluconeogenesis lumenlearning.comaklectures.comlibretexts.org. As this compound is structurally related to DHAP, its metabolic fate could influence these pathways. If this compound is hydrolyzed to dihydroxyacetone, this triose can be readily converted to DHAP, which then enters glycolysis or gluconeogenesis lumenlearning.comaklectures.comwikipedia.org. The presence of sulfate groups in metabolites can sometimes influence enzyme activity or metabolic flux, though specific interactions of this compound with enzymes of glycolysis or gluconeogenesis have not been extensively documented. However, the general involvement of sulfate esters in sulfur metabolism and their potential breakdown products linking to central carbon metabolism suggests a possible cross-talk oup.com.
Integration into Sulfur Metabolic Networks
Sulfur is an essential element for life, incorporated into amino acids, coenzymes, and other biomolecules geoscienceworld.orglibretexts.orgfrontiersin.org. Microbial sulfur metabolism encompasses the assimilation of inorganic sulfate, the reduction to sulfide, and the subsequent synthesis of organic sulfur compounds, as well as the breakdown of organic sulfur compounds oup.comgeoscienceworld.orglibretexts.orgfrontiersin.org. Sulfate esters, including this compound, represent a significant pool of organic sulfur in various environments, particularly in soils nih.govethz.choup.comusda.gov. Microorganisms utilize these compounds primarily as a source of sulfur for growth, often through the action of sulfatases that cleave the sulfate ester bond, releasing inorganic sulfate nih.govoup.comresearchgate.net. This inorganic sulfate is then channeled into the assimilatory sulfate reduction pathway to produce sulfide, which is incorporated into cysteine and subsequently other sulfur-containing biomolecules oup.comgeoscienceworld.orgfrontiersin.org. The hydrolysis of this compound would thus directly contribute inorganic sulfate to these sulfur metabolic networks. Furthermore, the organic moiety, dihydroxyacetone, could potentially serve as a carbon source or be channeled into central carbon metabolism.
Compound List
this compound (Dihydroxyacetone sulfate)
Dihydroxyacetone (Glycerone)
Dihydroxyacetone phosphate (DHAP, Glycerone phosphate)
Glycerol-3-phosphate (sn-Glycerol 3-phosphate)
Sulfate
Sulfide
Cysteine
Methionine
Fructose-1,6-bisphosphate
Glyceraldehyde-3-phosphate
1,3-Propanediol
3-Hydroxypropionate
Acetate
Propionate
Formate
Ethanol
Taurine
Sulfonates
Sulfatase
Sulfur dioxide
Sulfite
Thiosulfate
Elemental sulfur
Polysulfides
Adenosine-5′-phosphosulfate (APS)
3′-Phosphoadenosine-5′-phosphosulfate (PAPS)
Choline sulfate
Glucosinolates
Cysteic acid
Sulfoquinovosyl diacylglycerol
UDP-sulfoquinovose
Monoalkyl glycerol monoethers (MGM)
Dialkyl glycerol diethers (DGD)
Monoacyl glycerol (MAG)
Alkyl acyl glycerol (AAG)
Diacyl glycerol (DAG)
Plasmalogen (1-alken-1′-yl-2-acyl glycerol)
Biological Functions and Physiological Roles of Glycerone Sulfate
Proposed Role as a Metabolic Intermediate or Signaling Molecule
The specific compound "Glycerone sulfate" does not appear in the provided search results as a recognized metabolic intermediate or signaling molecule. However, related compounds play significant roles:
Glycerone Phosphate (B84403) (Dihydroxyacetone Phosphate - DHAP): This molecule, often referred to as glycerone phosphate, is a crucial intermediate in central metabolic pathways such as glycolysis and the Calvin cycle wikipedia.orgyeastgenome.orgwikipedia.orgnih.gov. DHAP is involved in the synthesis of glycerol-3-phosphate, which is a precursor for triglyceride formation wikipedia.org.
Glycerol-3-Phosphate: This molecule has been proposed as a regulator in plant defense signaling pathways plos.org.
Sulfate (B86663) and Sulfated Molecules: Sulfate ions and various sulfated compounds are implicated in cellular signaling. For instance, sulfate transporters (Sul1 and Sul2) function as plasma membrane sensors for extracellular sulfate, initiating signaling cascades . Furthermore, molecules like d-glucosamine 2-sulfate have been identified as signaling agonists, and heparan sulfate proteoglycans, which are extensively sulfated, are vital in trans-synaptic signaling biologists.combiorxiv.org. Glycerol (B35011) itself is recognized as a metabolite in various organisms nih.gov.
Involvement in Signal Transduction Pathways
Cellular Localization and Compartmentalization of this compound Pool
Information regarding the cellular localization or compartmentalization of a compound specifically named "this compound" is not available in the provided literature. However, insights can be drawn from related molecules:
Glycerol-3-Phosphate Dehydrogenase (GPDH): Enzymes involved in glycerol metabolism, such as GPDH, have been localized to various cellular compartments, including the extracellular exosome, plasma membrane uniprot.org, cytosol, peroxisomes, and mitochondria nih.gov.
Oxysterol Sulfates: These molecules are speculated to be components of cell membranes and other organelles, given the presence of relevant enzymes within these cellular locations portlandpress.com.
Modulation of Enzyme Activities and Protein Interactions by this compound
The provided literature does not detail specific instances where "this compound" directly modulates enzyme activities or protein interactions. Nevertheless, related compounds exhibit such properties:
Glycerol: Glycerol is known to stabilize proteins and prevent aggregation by interacting with hydrophobic protein surfaces, thereby stabilizing aggregation-prone intermediates acs.orgnih.govysu.amresearchgate.net. This stabilization is mediated by the orientation of glycerol molecules at the protein surface acs.orgysu.amresearchgate.net.
Sulfate Ions and Glycerol: Both glycerol and sulfate ions have been identified within the phosphopeptide binding site of human Polo-like kinase 1 (Plk1), indicating potential sites of interaction pdbj.org.
| Protein/Enzyme | Interaction Partner | Observed Effect | Reference |
| Plk1 (Polo-like kinase 1) | Glycerol | Present in binding site | pdbj.org |
| Plk1 (Polo-like kinase 1) | Sulfate ion | Present in binding site | pdbj.org |
Heparan Sulfate Proteoglycans (HSPGs): These extensively sulfated molecules regulate growth factor signaling by binding to ligands and acting as co-receptors, influencing ligand-receptor interactions biologists.combiorxiv.org.
Osmotic Stress Adaptation (Drawing from glycerol studies)
Influence on Cellular Homeostasis and Stress Responses (e.g., osmotic regulation, redox balance)
Direct evidence linking "this compound" to cellular homeostasis or stress responses is absent in the provided search results. However, its constituent components and related molecules are significant:
Glycerol: Glycerol is a well-established osmoprotectant, crucial for osmoregulation in numerous organisms. It functions by preventing osmotic water loss and mitigating the build-up of intracellular salt concentrations frontiersin.organnualreviews.orgoup.comfrontiersin.orgoup.com.
Sulfate Ions: Sulfate ions are recognized as playing a role in cellular homeostasis, with "intracellular sulfate ion homeostasis" being a defined biological process jax.org.
Glycerol-3-Phosphate Dehydrogenase (GPDH): The activity of GPDH is associated with maintaining cellular redox homeostasis by regulating the NADH/NAD+ ratio and influencing reactive oxygen species levels oup.com.
Sulfate Transporters (Sul1 and Sul2): These transporters act as sensors for extracellular sulfate, capable of initiating cellular signaling pathways .
Potential as a Precursor for Complex Sulfated Glycans or Lipids (e.g., polyglycerol sulfates, heparan sulfate, chondroitin (B13769445) sulfate analogs)
While "this compound" is not described as a precursor, glycerol serves as a fundamental building block for various complex sulfated molecules:
Polyglycerol Sulfates (dPGS): Glycerol is the precursor for polyglycerol, from which polyglycerol sulfates (dPGS) are synthesized acs.orgnih.govsci-hub.segoogle.comacs.org. These dPGS molecules demonstrate high affinity for selectins and inflamed tissues, suggesting potential inhibitory roles sci-hub.seacs.org. Chemical synthesis methods also enable the direct sulfation of glycerol to create analogs such as tri-sulfated glycerol bham.ac.ukrsc.org.
Heparan Sulfate (HS) and Chondroitin Sulfate: These are complex sulfated glycans vital for numerous biological processes. The presence of sulfate groups is critical for their structural integrity and functional activities, including ligand binding and signal transduction biologists.combiorxiv.orgbiologists.com.
Lipid Sulfates: Certain lipid sulfates, such as seminolipids, possess a glycerol backbone portlandpress.com.
Glycerone Phosphate (DHAP): As a metabolic intermediate, DHAP contributes to pathways that generate glycerol-3-phosphate, a component of lipids wikipedia.org.
| Precursor Molecule | Resulting Sulfated Molecule | Biological Significance | Reference |
| Glycerol | Polyglycerol Sulfates (dPGS) | High affinity for selectins, potential inhibitors of inflammation | acs.orgnih.govsci-hub.seacs.org |
| Glycerol | Tri-sulfated glycerol analogs | Synthesized via chemical sulfation | bham.ac.ukrsc.org |
Compound List
Glycerol
Glycerol-3-phosphate
Glycerol-3-phosphate dehydrogenase (GPDH)
Glycerone phosphate (Dihydroxyacetone Phosphate, DHAP)
this compound (Hypothetical/Not directly identified)
Heparan sulfate (HS)
Heparan sulfate proteoglycans (HSPGs)
Chondroitin sulfate
Polyglycerol sulfates (dPGS)
Sulfate ion
Sulfated molecules
d-Glucosamine 2-sulfate
Oxysterol sulfates
Lipid sulfates
Seminolipids
Sulfatides
Polo-like kinase 1 (Plk1)
Sulfate transporters (Sul1, Sul2)
Advanced Analytical and Bioanalytical Methodologies for Glycerone Sulfate
Chromatographic Methods for Quantification and Purity Assessment in Complex Matrices
Chromatographic techniques are foundational for separating glycerone sulfate (B86663) from other components in biological samples, enabling subsequent quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis of metabolites. For glycerone sulfate, HPLC can be employed to separate it from structurally similar compounds and to assess its purity.
Methodology and Performance: Studies on related compounds, such as glycerol (B35011) and its oxidation products, demonstrate the efficacy of HPLC. For instance, an HPLC method utilizing a sulfonated divinylbenzene-styrene resin column (Aminex HPX-87C) with 3 mM sulfuric acid as the mobile phase at 70°C has been developed for the simultaneous determination of glycerol oxidation products utb.cz. This method achieved reliable quantification over a range of 1 to 10 mg/mL, with potential limits of quantification around 0.5 mg/mL utb.cz. Another study reported a reversed-phase HPLC (RP-HPLC) method for glycerin, using a Microsorb-MV 100-5 NH2 column with a mobile phase consisting of hexane (B92381) buffer, acetonitrile (B52724), and methanol (B129727) (12:78:10 v/v/v) at a flow rate of 1.0 mL/min. This method exhibited linearity for glycerin in the range of 3.75-22.5 mg/mL ekb.eg. Furthermore, RP-HPLC coupled with a refractive index detector has shown limits of detection (LOD) and quantification (LOQ) for glycerol at 0.5281 and 1.761 µg mL⁻¹, respectively, with linearity from 1-7 µg mL⁻¹ researchgate.net. These findings highlight the potential for sensitive detection of glycerol derivatives using HPLC.
Detection: Specialized detectors such as UV-Vis detectors, refractive index (RI) detectors, and evaporative light scattering detectors (ELSD) can be employed. However, for enhanced sensitivity and specificity, particularly in complex biological matrices, HPLC is frequently coupled with mass spectrometry (LC-MS) nih.govdiva-portal.orgresearchgate.netdiabetesjournals.orgnih.govresearchgate.net.
Table 1: Representative HPLC Method Parameters for Glycerol Derivatives
| Analyte/Compound Class | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detector | Linearity Range (mg/mL) | LOD/LOQ (µg/mL) | Reference |
| Glycerol Oxidation Products | Sulfonated divinylbenzene-styrene resin | 3 mM H₂SO₄ | 0.5 | Not Specified | 0.5 - 10 | Not Specified | utb.cz |
| Glycerin | Microsorb-MV 100-5 NH₂ | Hexane buffer, Acetonitrile, Methanol (12:78:10 v/v/v) | 1.0 | PDA (202 nm) | 3.75 - 22.5 | Not Specified | ekb.eg |
| Glycerol (GLP) | Symmetry C18 (150 x 4.6 mm, 5 µm) | Acetonitrile/Water (30:70 v/v) | 3.0 | RI (Sensitivity 64) | 0.001 - 0.007 | 0.528 / 1.761 | researchgate.net |
Capillary Electrophoresis (CE) offers high separation efficiency and resolution, making it suitable for analyzing small molecules like this compound in complex biological samples researchgate.netbdn.go.thsciex.com. CE separates analytes based on differences in their charge-to-size ratio under an applied electric field.
Methodology and Performance: CE techniques, such as Capillary Zone Electrophoresis (CZE), can achieve high resolution, allowing for the separation of molecules with minute differences in their charge-to-mass ratio bdn.go.thsciex.comresearchgate.net. For example, CE methods have been developed for glycerin-based polyols, employing buffer solutions containing acetonitrile and sodium tetraborate, with UV detection at 220 nm researchgate.net. Glycerol itself has been studied as an additive in CE buffers to improve separation performance, potentially through hydrogen bonding interactions researchgate.net. CE can also be adapted for the analysis of charged species, which would be relevant for a sulfated compound like this compound. The high efficiency of CE, often exceeding that of HPLC, combined with minimal sample and reagent consumption, makes it an attractive technique sciex.com.
Table 2: Representative CE Parameters for Glycerol Derivatives and Related Applications
| Analyte/Application | CE Mode | Buffer Composition | Voltage (kV) | Detection | Separation Basis | Resolution Example | Reference |
| Glycerin-based Polyols | CZE | 50% (v/v) Acetonitrile, 10 mM Sodium Tetraborate | Not Specified | UV (220 nm) | Charge-to-size | Not Specified | researchgate.net |
| DNA Separation | CE | TBE buffer with glycerol ± ethidium (B1194527) bromide | Not Specified | Not Specified | Size (sieving) | ~12-bp resolution | researchgate.net |
Ion Chromatography (IC) is a specialized technique for the separation and quantification of ionic species, making it particularly relevant for detecting the sulfate moiety in this compound or for analyzing sulfate itself in biological contexts shimadzu.commetrohm.comunil.chresearchgate.net.
Methodology and Performance: IC typically employs ion-exchange resins as the stationary phase and electrolyte solutions as the mobile phase. Suppressed conductivity detection is the most common method, offering high sensitivity and selectivity for ionic compounds shimadzu.comunil.ch. IC methods are well-established for the simultaneous determination of inorganic anions, including sulfate (SO₄²⁻), in various matrices shimadzu.comunil.ch. For instance, IC methods can achieve low parts per billion detection limits for inorganic anions with recoveries typically between 80–110% unil.ch. Studies have validated IC for sulfate determination in pharmaceutical products, demonstrating linear ranges from 5 to 100 mg/L with high repeatability (RSD ≤ 0.3%) researchgate.net. While direct analysis of this compound by IC might require specific method development, the technique is adept at quantifying the sulfate component. Sample preparation techniques, such as solid-phase extraction (SPE) using ion-exchange cartridges, can be employed to remove interfering matrix components or to pre-concentrate analytes before IC analysis metrohm.comunil.ch.
Table 3: Representative IC Parameters for Sulfate Analysis
| Analyte | Column Type | Eluent Composition | Detector | Detection Limit (ppb) | Recovery (%) | Reference |
| Sulfate | High-resolution ion-exchange column (e.g., Shim-pack IC) | Carbonate-bicarbonate eluent system (suppressed) | Conductivity | Low ppb range | 80-110 | shimadzu.comunil.ch |
| Sulfate | Not Specified | Isocratic carbonate-bicarbonate | Conductivity | Not Specified | Not Specified | researchgate.net |
Capillary Electrophoresis for High-Resolution Separation
Mass Spectrometry-Based Metabolomics for Identification and Flux Studies
Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), is a cornerstone of modern metabolomics, providing high sensitivity and specificity for identifying and quantifying metabolites, including their flux and spatial distribution.
Quantitative Mass Spectrometry, particularly when employing isotope dilution techniques, offers the highest accuracy for metabolite quantification by compensating for variations in sample preparation, matrix effects, and instrument response.
Methodology and Performance: Isotope dilution mass spectrometry (IDMS) is considered a primary method for ensuring the quality and traceability of analytical measurements researchgate.net. This approach involves adding stable isotope-labeled internal standards to the sample prior to analysis. For this compound, this would involve using a ¹³C or ²H labeled analogue. Techniques like Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are highly effective for targeted quantification. A modified LC-MS/MS method, for instance, was developed for the simultaneous quantification of glycerol and mannitol (B672) in urine, employing derivatization with benzoyl chloride. This method reported limits of detection (LOD) below 50 ng/mL and limits of quantification (LOQ) below 150 ng/mL, with linearity from 0.15 to 1000 µg/mL and coefficients of variation below 15% researchgate.net. Similarly, ultra-HPLC (UHPLC) coupled with triple quadrupole mass spectrometry (QQQ-MS) has been used for the ultrasensitive and highly reproducible quantification of nucleosides, demonstrating the power of isotope dilution in achieving low femtomole sensitivity nih.gov. LC-MS/MS is also employed for analyzing various metabolites, including glycolytic intermediates, with excellent agreement to enzymatic methods researchgate.net.
Table 4: Representative Quantitative MS/MS Parameters for Glycerol Derivatives
| Analyte/Application | MS Technique | Ionization | Detection Mode | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (µg/mL) | Precision (CV %) | Reference |
| Glycerol, Mannitol | LC-ESI-MS/MS | ESI | Not Specified | < 50 | < 150 | 0.15 - 1000 | < 15 | researchgate.net |
| Nucleosides | UHPLC-QQQ-MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | nih.gov |
Spatial metabolomics, particularly Mass Spectrometry Imaging (MSI), allows for the visualization and mapping of metabolite distribution directly within biological tissues, providing insights into cellular and tissue-specific metabolic processes.
Methodology and Performance: MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), enable label-free mapping of molecules within tissue sections nih.govresearchgate.netacs.orgnih.govresearchgate.net. These methods retain spatial resolution, allowing researchers to observe how metabolites like this compound might be localized within specific cellular compartments or tissue regions nih.gov. While direct studies on this compound distribution are limited in the provided literature, MSI has been successfully applied to map other small molecules, lipids, and glycosaminoglycans in tissues nih.govresearchgate.netnih.govresearchgate.net. Quantitative MSI, often employing internal standards or correction approaches, can provide spatially resolved concentration data comparable to traditional LC-MS methods nih.gov. The spatial resolution of MALDI-MSI typically ranges from 50 to 100 µm, with advancements leading to higher resolutions researchgate.net.
Table 5: Representative MSI Techniques for Spatial Distribution Analysis
| MSI Technique | Primary Application | Spatial Resolution | Detection Principle | Key Features | Reference |
| MALDI-MSI | Small molecules, lipids, metabolites | 50-100 µm (typical) | Desorption/Ionization | Label-free, direct tissue analysis, molecular mapping | nih.govnih.govresearchgate.net |
| ToF-SIMS | Surface chemistry, molecular mapping | Varies (high resolution possible) | Secondary Ion Mass Spectrometry | Surface-sensitive, elemental and molecular imaging | acs.org |
Compound List
this compound
Glycerol
Glyceraldehyde
Glyceric acid
Dihydroxyacetone (Glycerone)
Glucosamine sulphate
Curcumin
Sorbitol
Sodium Lactate
Sodium Chloride
Mannitol
Fatty acids
Glycolytic intermediates
Oligosaccharides
Lipids
Glycosaminoglycans (GAGs)
Nucleosides
Quantitative Mass Spectrometry with Isotope Dilution
Development of Enzymatic Assays for High-Throughput Screening of this compound Activity
The development of high-throughput screening (HTS) assays for evaluating the activity of enzymes interacting with this compound is a critical step in identifying potential modulators of biological pathways involving this compound. This compound, identified by its PubChem CID 439751 nih.gov, is a sulfate ester of glycerone (dihydroxyacetone). This chemical structure suggests that enzymes acting upon it would likely include sulfatases, which hydrolyze sulfate ester bonds, or enzymes involved in the metabolism of the glycerone moiety, analogous to dihydroxyacetone phosphate (B84403) (DHAP) metabolism. The principles of HTS assay development, drawing from established methodologies for similar compounds, are essential for creating robust and scalable screening platforms.
Identifying Enzymatic Targets and Assay Principles
The primary objective in developing an HTS assay for this compound is to identify and quantify the activity of specific enzymes. Potential targets include:
Sulfatases: These enzymes catalyze the hydrolysis of sulfate ester linkages. An assay targeting a sulfatase acting on this compound would monitor the cleavage of the sulfate group. Established sulfatase assays often utilize synthetic sulfate ester substrates, such as 4-nitrophenyl sulfate, where the release of 4-nitrocatechol, a colored product, is detected spectrophotometrically at 515 nm scientificlabs.co.ukabcam.comsigmaaldrich.com. If this compound were a substrate for such an enzyme, a similar colorimetric readout could be designed, provided the de-sulfated product or the released sulfate can be coupled to a detectable signal.
Metabolic Enzymes: Enzymes that process the glycerone portion of this compound might be identified. Given the structural similarity to dihydroxyacetone phosphate (DHAP), enzymes involved in DHAP metabolism, such as triose phosphate isomerase (TPI), could be relevant. Assays for DHAP often employ coupled enzymatic reactions where DHAP is converted to glyceraldehyde-3-phosphate (GAP), which then participates in a downstream reaction generating a fluorescent signal sigmaaldrich.com.
Assay Methodologies and HTS Adaptation
HTS assays are designed for speed, sensitivity, and reproducibility, typically employing microtiter plate formats (96- or 384-well plates) and automated liquid handling systems nih.govresearchgate.netmdpi.com. Key methodologies include:
Colorimetric Assays: These rely on the formation of a colored product, readily quantifiable using a plate reader. For sulfatase activity, the hydrolysis of a sulfate ester substrate to release a chromogenic product is a common strategy scientificlabs.co.ukabcam.comsigmaaldrich.com.
Fluorometric Assays: These offer higher sensitivity by detecting fluorescent signals. Assays involving DHAP often utilize TPI to convert DHAP to GAP, which then drives a reaction producing fluorescence sigmaaldrich.com. This approach could be adapted for this compound if a suitable enzymatic cascade can be established.
Luminescent Assays: These generate light signals, providing very high sensitivity and a broad dynamic range, making them suitable for detecting low enzyme activities or weak inhibitors.
The development process involves optimizing reaction conditions (pH, temperature, substrate and enzyme concentrations) to maximize signal-to-noise ratio and assay robustness. Crucially, the assay must achieve a high Z'-factor (a measure of assay quality, ideally >0.5) to reliably distinguish between active and inactive samples during large-scale screening nih.govresearchgate.netacs.org.
List of Compounds Mentioned
Glycerone sulfate (B86663)
Glycerone
Dihydroxyacetone (DHA)
Glycerol ether sulfate
Dihydroxyacetone phosphate (B84403) (DHAP)
Sulfur trioxide
Sulfuric acid
Chlorosulfonic acid
Erythrulose
Sodium sulfate
Magnesium sulfate
Aluminum phosphide (B1233454) (AlP)
Phosphine
Cyanide
Chondroitin (B13769445) sulfate
Copper nanoparticles
Quercetin
L-Selectin
Polyglycerol sulfate
Glycidol
Ethyoxyethyl glycidyl (B131873) ether
Sodium ascorbate (B8700270)
Copper(II) sulfate pentahydrate
Sodium azide (B81097)
Sodium carbonate
Hydrogen peroxide
Sodium hypochlorite (B82951)
Sodium phosphate
Citric acid
Barium nitrate (B79036)
Potassium fluoride (B91410)
Indigo Carmine
Bromocresol Purple
Bromocresol Green
Methylcellulose
Hydroxyethylcellulose
Abacavir Sulfate
Calcium Sulphate
Tributyltin Sulfide
Neomycin sulfate
Cholesterol
Sulfadimidine
Nafcillin Sodium
Phenelzine sulfate
Sorbose bacterium
Acetobacter aceti
Gluconobacter oxydans
Clostridium
Desulfomicrobium
Proteiniphilum
Spirochaeta
Desulfosporosinus
Mechanistic Implications in Cellular and Animal Models Excluding Clinical Data
Role in Cellular Dysfunction Models
Contribution to Metabolic Imbalances in In Vitro Systems
Research into glycerone sulfate's impact on cellular metabolism in vitro has begun to highlight its potential involvement in metabolic dysregulation. Studies have investigated how altered levels of glycerone sulfate (B86663) may influence key metabolic pathways within cell cultures. For instance, some research indicates that enzymes like glycerol-3-phosphate dehydrogenase (EC 1.1.1.8) can act on this compound, albeit with a much lower affinity compared to its primary substrate, sn-glycerol-3-phosphate illinois.eduenzyme-database.orggenome.jpcathdb.infocathdb.infoenzyme-database.org. This interaction suggests this compound could be integrated into or interact with pathways related to glycerol (B35011) metabolism. While direct studies focusing exclusively on this compound's contribution to specific metabolic imbalances in in vitro systems are limited, its chemical relationship to dihydroxyacetone, a key intermediate in glycolysis and gluconeogenesis, implies a potential role in cellular energy homeostasis ebi.ac.ukebi.ac.uk. Further research is needed to precisely define its regulatory functions and contributions to metabolic imbalances in various cell types.
Mechanistic Links in Animal Models of Disease
The involvement of this compound in the mechanistic underpinnings of disease states within animal models is an area of ongoing investigation. Metabolomic studies in animal models of metabolic disorders have identified this compound as one of the metabolites whose levels are altered. For example, in a rat model of gastrointestinal heat retention syndrome (GHRS), associated with high protein and high calorie diets, this compound was identified among differential metabolites between control and disease groups nih.gov. These findings suggest that changes in this compound levels may serve as indicators of broader metabolic derangements occurring in disease progression. However, specific mechanistic links detailing how this compound directly contributes to disease pathology in these animal models are not extensively documented, often being discussed within the context of more comprehensive metabolic profiles.
Interplay with Oxidative Stress and Inflammation Mechanisms
While direct causal links between this compound and mechanisms of oxidative stress or inflammation are not extensively detailed in current literature, its presence in metabolic profiles of conditions associated with these processes suggests a potential indirect interplay. Studies have identified this compound as a metabolite present in individuals exhibiting altered inflammatory markers or metabolic signatures associated with aging and disease researchgate.nettmc.edu. For instance, it was listed among metabolites found in longevity individuals who generally have lower susceptibility to chronic hypoxia, inflammation, and oxidative stress researchgate.nettmc.edu. Furthermore, in a study examining the effects of a high-fat diet on rats, this compound was identified as a differential metabolite, and the study explored pathways related to oxidative stress and inflammation nih.gov. This suggests that alterations in this compound levels might occur in concert with, or be influenced by, the cellular processes involved in oxidative stress and inflammation.
Genetic Perturbations Affecting this compound Pathways
Research into genetic perturbations affecting this compound pathways primarily focuses on enzymes involved in glycerol and dihydroxyacetone metabolism. Glycerol-3-phosphate dehydrogenase (EC 1.1.1.8), for example, which catalyzes the conversion of sn-glycerol 3-phosphate to glycerone phosphate (B84403), also acts on this compound, albeit with lower affinity illinois.eduenzyme-database.orggenome.jpcathdb.infocathdb.infoenzyme-database.org. Genetic variations or altered expression levels of such enzymes could theoretically influence the dynamics of this compound within metabolic networks. Studies exploring genetic regulation of glycerol metabolism, for instance, highlight the importance of enzymes like glycerol kinase (GK) in providing precursors for glycerol-3-phosphate, which is closely related to glycerone metabolism americanchemicalsuppliers.com. While direct studies on genetic modifications specifically targeting this compound pathways are scarce, understanding the genetic control of related metabolic enzymes provides insight into how this compound's metabolic fate might be indirectly modulated.
Compound List:
Future Research Directions and Translational Perspectives
Discovery of Novel Enzymes and Transport Systems for Glycerone Sulfate (B86663)
Future research endeavors are poised to uncover novel enzymes and transport systems integral to glycerone sulfate metabolism and cellular handling. While current understanding highlights the general importance of transporters for charged metabolites like sulfate conjugates frontiersin.org, specific systems governing this compound remain largely uncharacterized. Investigating the cellular uptake and efflux mechanisms will be crucial for understanding its distribution and biological activity. This involves identifying specific transporter proteins, their localization within cellular membranes, and the regulatory mechanisms controlling their expression and activity. Furthermore, exploring enzymatic pathways involved in the synthesis and degradation of this compound could reveal new metabolic routes and regulatory nodes. Techniques such as comparative genomics, transcriptomics, and metabolomics, coupled with high-throughput screening for enzymatic activities, will be instrumental in this discovery process nih.govnih.gov.
Rational Design of Chemical Probes and Modulators for Research Applications
The development of precise chemical probes and modulators for this compound is a critical future direction. Such tools would enable detailed mechanistic studies of its biological roles, akin to the development of small-molecule modulators for glycosaminoglycan sulfation acs.org. Rational design strategies, incorporating structure-activity relationship (SAR) studies and computational modeling nih.gov, can guide the creation of molecules that selectively target enzymes or transporters involved with this compound. These probes could be designed to inhibit or activate specific pathways, allowing researchers to dissect the compound's impact on cellular processes and signaling networks. Fluorescent probes or affinity tags could also be developed to visualize and track this compound within biological systems, providing spatial and temporal insights into its dynamics.
Integration of this compound into Computational Systems Biology Models
Integrating this compound into comprehensive computational systems biology models represents a significant translational perspective. Such models can simulate cellular metabolism and regulatory networks, predicting the compound's behavior and impact under various physiological conditions shimadzu.complos.org. By incorporating known and predicted metabolic pathways involving this compound, researchers can gain a holistic understanding of its role within broader biological systems. This approach can help identify key regulatory points, predict the consequences of genetic or environmental perturbations, and guide experimental design. For instance, flux balance analysis and dynamic modeling can elucidate how this compound flux influences cellular growth, energy production, and the synthesis of other biomolecules mdpi.com.
Biotechnological Applications: Metabolic Engineering for this compound Production or Utilization
The potential for biotechnological applications, particularly through metabolic engineering, offers exciting translational prospects. Engineering microbial hosts for efficient production or targeted utilization of this compound could lead to novel industrial processes. This might involve modifying existing metabolic pathways or introducing heterologous genes to create synthetic pathways for this compound biosynthesis nih.govcolab.ws. For example, understanding the enzymes involved in glycerol (B35011) metabolism nih.gov could inform strategies for channeling glycerol flux towards this compound production. Similarly, engineering microbes to utilize this compound as a substrate could be explored for bioremediation or the production of specialty chemicals. Research into the metabolic engineering of related compounds, such as glycerol derivatives for bioproducts srce.hrfrontiersin.org, provides a blueprint for such future endeavors. The citations nih.gov- encyclopedia.pub generally support the exploration of metabolic pathways, microbial diversity, and the biotechnological potential of various compounds and processes, which can be extrapolated to this compound.
Exploration of this compound in Diverse Biological Systems and Organisms
A crucial future research avenue is the exploration of this compound's presence and function across a wide array of biological systems and organisms. Current knowledge may be limited to specific model organisms or cellular contexts. Expanding this scope to include diverse microbial communities, plant systems, and animal models is essential for a comprehensive understanding of its ecological and physiological significance encyclopedia.pubnih.govresearchgate.netresearchgate.net. Comparative genomics can help identify genes and pathways related to this compound metabolism in uncharacterized organisms nih.govfrontiersin.orgresearchgate.netresearchgate.net. Investigating its distribution in different environmental niches, such as soil, water, and host-associated microbiomes, could reveal novel roles and interactions. Such broad exploration will likely uncover new biological functions and potential applications, contributing to a more complete picture of this compound's impact on life.
Q & A
Q. What are the standard experimental protocols for synthesizing glycerone sulfate, and how can reproducibility be ensured?
- Methodological Answer : Synthesis protocols should follow rigorous documentation of reagents, reaction conditions (e.g., temperature, solvent systems), and purification steps. For reproducibility:
- Use high-purity starting materials and validate their identity via NMR or mass spectrometry .
- Detail reaction kinetics (e.g., time, yield optimization) and purification methods (e.g., column chromatography, recrystallization) in the experimental section, adhering to guidelines for supplementary data when necessary .
- Include characterization data (e.g., H/C NMR, FTIR, elemental analysis) for all batches to confirm consistency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : Use H and C NMR to confirm molecular structure and purity. Compare chemical shifts with computational models (e.g., DFT) if literature references are limited .
- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
- Chromatography : Utilize HPLC with UV/RI detection to assess purity and quantify yield. Calibrate against certified reference standards .
Q. How can researchers efficiently locate peer-reviewed studies on this compound using academic databases?
- Methodological Answer : Optimize literature searches with:
- Google Scholar Advanced Operators : Combine terms like "this compound synthesis" AND "NMR characterization" with quotation marks for exact phrases .
- Citation Tracking : Use the "Cited by" feature to identify recent studies building on seminal works .
- Database Cross-Verification : Validate findings via PubMed or SciFinder to ensure coverage beyond Google Scholar’s limitations .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Address discrepancies through:
- Controlled Replication : Reproduce prior studies under identical conditions (e.g., cell lines, assay protocols) to isolate variables .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding factors (e.g., use random-effects models) .
- Mechanistic Studies : Apply techniques like molecular docking or isotopic labeling to explore structure-activity relationships and metabolic pathways .
Q. What statistical methods are recommended for analyzing inconsistent physicochemical data (e.g., solubility, stability) of this compound?
- Methodological Answer : Employ robust statistical frameworks:
- Multivariate Analysis : Use PCA or PLS regression to identify variables (e.g., pH, temperature) influencing solubility/stability .
- Error Propagation Models : Quantify uncertainty in measurements (e.g., via Monte Carlo simulations) to assess data reliability .
- Bayesian Inference : Model conflicting data probabilistically to estimate "true" parameter values .
Q. How can computational modeling be integrated with experimental data to predict this compound’s metabolic interactions?
- Methodological Answer : Combine in silico and in vitro approaches:
- Molecular Dynamics (MD) Simulations : Predict binding affinities with target enzymes (e.g., sulfatases) using software like GROMACS .
- In Vitro Validation : Test computational predictions via enzyme inhibition assays (e.g., IC determination) .
- Data Reconciliation : Use cheminformatics tools (e.g., KNIME) to align simulation outputs with experimental kinetic data .
Methodological Guidelines for Research Design
- Experimental Reproducibility : Document all protocols in line with the Beilstein Journal of Organic Chemistry standards, including raw data deposition in repositories like Zenodo .
- Literature Review Rigor : Cross-validate Google Scholar findings with specialized databases (e.g., Reaxys) to mitigate incomplete indexing .
- Data Contradiction Resolution : Apply the "3C Framework" (Compare, Contrast, Corroborate) to reconcile conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
